

Upadacitinib versus adalimumab efficacy rheumatoid arthritis

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Compound Focus: Upadacitinib

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Efficacy and Safety Comparison

The table below summarizes key efficacy and safety data from long-term and recent head-to-head clinical trials, primarily from the **SELECT-COMPARE** and **SELECT-SWITCH** studies [1] [2] [3].

Metric	Upadacitinib (15 mg) + MTX	Adalimumab (40 mg) + MTX	Notes
Clinical Efficacy (at 5 years, SELECT-COMPARE) [1]			
CDAI Remission (≤ 2.8)	24.6%	18.7%	Nominal $p=0.042$
DAS28-CRP Remission (< 2.6)	31.8%	23.2%	Nominal $p=0.006$
Clinical Efficacy (at 12 weeks, SELECT-SWITCH) [2]			
DAS28-CRP Low Disease Activity (≤ 3.2)	43.3%	22.4%	$p < 0.001$
DAS28-CRP Remission (< 2.6)	28.4%	14.5%	$p < 0.001$

Metric	Upadacitinib (15 mg) + MTX	Adalimumab (40 mg) + MTX	Notes
Safety (Events per 100 Patient-Years)			
Herpes Zoster [1] [4]	2.4 - 6.6	Lower than upadacitinib	More frequent with upadacitinib
Non-Melanoma Skin Cancer (NMSC) [1] [4]	0 - 1.4	Similar or lower	More frequent with upadacitinib in some studies
Elevated Creatine Phosphokinase (CPK) [1] [4]	0 - 9.2	Lower than upadacitinib	More frequent with upadacitinib
Serious Infections [4]	1.3 - 4.6	Comparable	Rates generally comparable
Major Adverse Cardiovascular Events (MACE) [4] [5]	0 - 0.5	Comparable	No significant difference found
Venous Thromboembolism (VTE) [4] [5]	0 - 0.9	Comparable	No significant difference found
Malignancy (excluding NMSC) [4]	0.2 - 0.9	Comparable	Rates generally comparable

Experimental Data and Trial Designs

The comparative data is derived from robust, phase 3 head-to-head clinical trials. Here are the key methodologies:

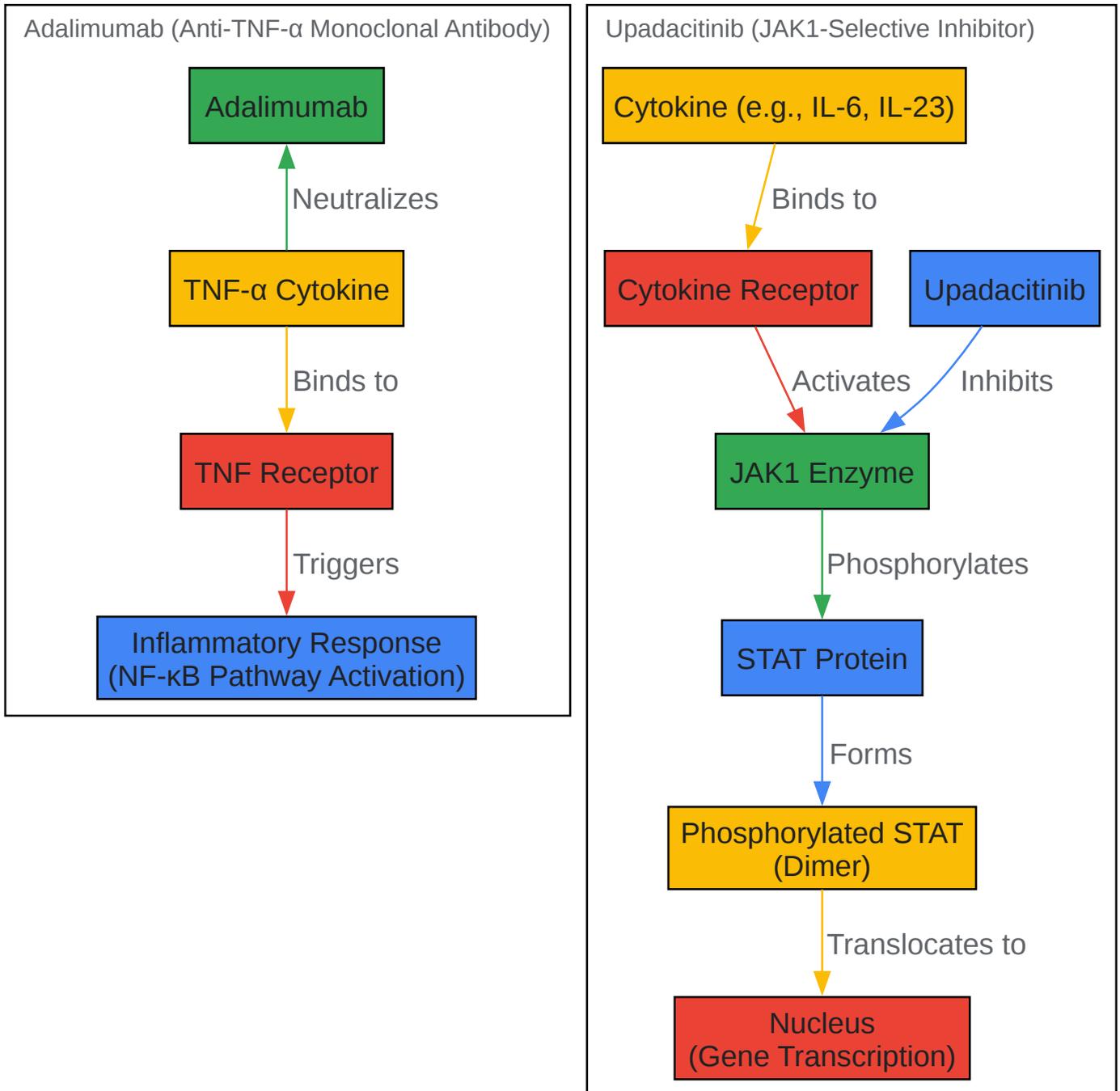
- **SELECT-COMPARE (NCT02629159)**: This is a pivotal, **multicenter, randomized, double-blind, controlled phase 3 trial** [1]. Patients with active RA and an inadequate response to methotrexate (MTX) were randomized to receive **upadacitinib** (15 mg once daily), placebo, or adalimumab (40 mg every other week), all on a background of MTX. After 26 weeks, patients with an insufficient response could be rescued, and those on placebo were switched to **upadacitinib**. The long-term extension

period provided data through 5 years (264 weeks), with efficacy analyses using non-responder imputation (NRI) for the randomized groups [1].

- **SELECT-SWITCH (NCT05814627)**: This is a more recent **Phase 3b/4 multicenter, randomized, double-blind, double-dummy, active comparator-controlled study** [2]. It specifically enrolled RA patients with an inadequate response or intolerance to a single TNF inhibitor (other than adalimumab). Patients on stable methotrexate were randomized 1:1 to **upadacitinib** 15 mg or adalimumab 40 mg. The primary endpoint was the proportion achieving low disease activity (DAS28-CRP \leq 3.2) at week 12 [2].

Mechanisms of Action and Signaling Pathways

Upadacitinib and adalimumab work through fundamentally different mechanisms to suppress inflammation in RA.



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The diagram above illustrates the distinct mechanisms:

- **Adalimumab** is a biologic agent that acts **extracellularly**. It is a monoclonal antibody that specifically binds to and neutralizes Tumor Necrosis Factor-alpha (TNF- α), a key pro-inflammatory cytokine, preventing it from activating its receptor and downstream inflammatory signaling [6].

- **Upadacitinib** is a **small-molecule** JAK inhibitor that acts **intracellularly**. It is more selective for JAK1 compared to other JAK isoforms (JAK2, JAK3, TYK2) [7]. By inhibiting JAK1, it blocks the phosphorylation of STAT proteins, which are crucial for the transcription of genes involved in inflammation and immune response. This makes it a broader, orally-administered inhibitor of multiple cytokine pathways [7].

Key Insights for Clinical and Research Practice

- **Efficacy in Treatment Sequences:** For patients who have an inadequate response to a TNF inhibitor, switching to **upadacitinib** may be a more effective strategy than cycling to a second TNF inhibitor like adalimumab, as evidenced by the recent SELECT-SWITCH trial [2].
- **Safety Management:** The safety profile of **upadacitinib** is consistent across studies. While it shows superior efficacy, clinicians should be vigilant for specific AEs like **herpes zoster, creatine phosphokinase (CPK) elevation, and non-melanoma skin cancer (NMSC)**, for which incidence is higher compared to adalimumab [1] [4] [5]. Proactive monitoring and management of these AEs are recommended.
- **Cardiovascular and Thrombotic Risk:** In contrast to earlier concerns with the JAK inhibitor class, analyses of **upadacitinib** versus adalimumab have shown **comparable rates of MACE and VTE**, even in patients with higher cardiovascular risk [4] [5] [3]. This suggests that the risk profile may be specific to individual JAK inhibitors and patient populations.

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